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Compound of Interest

Compound Name:

1-(4-

Trifluoromethylphenyl)piperidine-4-

carboxylic acid

Cat. No.: B1312002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of peer-reviewed studies on biologically active

analogs of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid. Due to a lack of specific

published research on the title compound, this document focuses on structurally related

piperidine derivatives with demonstrated pharmacological activities. The information presented

herein is intended to guide researchers and drug development professionals in understanding

the structure-activity relationships (SAR) and potential therapeutic applications of this class of

compounds.

Overview of Piperidine-4-Carboxylic Acid Analogs and
Their Targets
The piperidine-4-carboxylic acid scaffold is a versatile framework in medicinal chemistry,

featured in a variety of pharmacologically active agents.[1][2] Modifications to the piperidine

ring, the N-substituent, and the carboxylic acid moiety can significantly influence the

compound's biological target and activity.[2][3] This guide explores analogs targeting:

Peroxisome Proliferator-Activated Receptors (PPARs): Dual PPARα/γ agonists are of interest

for the treatment of type 2 diabetes and dyslipidemia.
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Bacterial DNA Gyrase: Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a new

class of antibiotics.

Dopamine Transporter (DAT): DAT inhibitors can have applications in treating various central

nervous system disorders.

Comparison of PPARα/γ Agonist Activity
A study by researchers detailed the design, synthesis, and structure-activity relationships of a

series of piperidine and dehydropiperidine carboxylic acids as dual PPARα/γ agonists.[4][5]

Quantitative Data: PPARα/γ Agonist Activity

Compound ID N-Substituent
Piperidine
Ring
Modification

hPPARα EC50
(nM)

hPPARγ EC50
(nM)

Analog 1

2-(4-

phenoxyphenyl)e

thyl

Saturated 150 30

Analog 2

2-(4-

phenoxyphenyl)e

thyl

Δ³,⁴-Unsaturated 80 15

Analog 3

2-(3-phenoxy-4-

methoxyphenyl)e

thyl

Saturated 250 50

Analog 4

2-(3-phenoxy-4-

methoxyphenyl)e

thyl

Δ³,⁴-Unsaturated 120 25

Data is representative and synthesized from structure-activity relationship discussions in the

cited literature for illustrative purposes.[4][5]

Experimental Protocols
PPARα/γ Transactivation Assay:[4]
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Cell Line: HEK293T cells were transiently co-transfected with full-length human PPARα or

PPARγ expression vectors and a luciferase reporter plasmid containing the peroxisome

proliferator response element (PPRE).

Compound Treatment: Transfected cells were treated with various concentrations of the test

compounds for 24 hours.

Luciferase Assay: Luciferase activity was measured using a luminometer, and the results

were expressed as a fold induction over the vehicle control.

Data Analysis: EC50 values were calculated by fitting the dose-response data to a sigmoidal

curve using non-linear regression analysis.

Signaling Pathway
The activation of PPARs forms a heterodimer with the retinoid X receptor (RXR), which then

binds to PPREs in the promoter region of target genes, leading to the regulation of gene

expression involved in lipid and glucose metabolism.
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Caption: PPAR agonist signaling pathway.

Comparison of DNA Gyrase Inhibitory Activity
A class of piperidine-4-carboxamides has been identified as potent inhibitors of Mycobacterium

abscessus DNA gyrase, acting as Novel Bacterial Topoisomerase Inhibitors (NBTIs).[6]

Quantitative Data: Anti-Mycobacterial Activity
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Compound ID
R Group on Piperidine
Nitrogen

M. abscessus MIC (µM)

844 2-(4-chlorophenyl)ethyl >10

844-TFM
2-(4-

(trifluoromethyl)phenyl)ethyl
1

Analog 5s

2-(4-

(trifluoromethyl)phenyl)ethyl

(sulfonamide linker)

>30

Analog 5t
α-methyl-2-(4-

(trifluoromethyl)phenyl)ethyl
3

MIC: Minimum Inhibitory Concentration.[6]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:[6]

Bacterial Strain:Mycobacterium abscessus was grown in Middlebrook 7H9 broth

supplemented with OADC.

Compound Preparation: Test compounds were serially diluted in DMSO and then added to

96-well plates.

Inoculation: Bacterial suspension was added to each well to a final density of 5 x 10⁵

CFU/mL.

Incubation: Plates were incubated at 37°C for 3-5 days.

MIC Determination: The MIC was defined as the lowest concentration of the compound that

completely inhibited visible bacterial growth.

Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of these novel anti-

mycobacterial agents.
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Caption: Experimental workflow for novel antibacterial drug discovery.

Structure-Activity Relationships of
Trifluoromethylphenyl Piperidines as DAT Inhibitors
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The inclusion of a trifluoromethylphenyl group on the piperidine scaffold is a key feature for

compounds targeting the dopamine transporter (DAT). The position of the trifluoromethyl group

significantly impacts binding affinity.[7]

Quantitative Data: DAT Binding Affinity
Compound
ID

Trifluorome
thyl
Position

R Group on
Piperidine

DAT Ki (nM)
SERT Ki
(nM)

NET Ki (nM)

Analog A para -CH₃ 15 250 150

Analog B meta -CH₃ 45 400 200

Analog C ortho -CH₃ 120 >1000 500

Analog D para -H 80 800 350

Data is hypothetical and for illustrative purposes to demonstrate SAR principles.[7] Ki: Inhibitory

Constant; SERT: Serotonin Transporter; NET: Norepinephrine Transporter.

Experimental Protocols
Radioligand Binding Assay for DAT:[7]

Membrane Preparation: Cell membranes expressing human dopamine transporter (hDAT)

are prepared.

Radioligand: [³H]WIN 35,428 is used as the radioligand.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Procedure: Membranes are incubated with the radioligand and varying concentrations of the

test compound. Non-specific binding is determined in the presence of a high concentration of

a known DAT inhibitor (e.g., GBR 12909).

Separation and Counting: Bound and free radioligand are separated by rapid filtration

through glass fiber filters. The radioactivity retained on the filters is measured by liquid

scintillation counting.
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Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

Signaling Pathway
Inhibition of DAT by trifluoromethylphenyl piperidine derivatives leads to an increase in synaptic

dopamine levels, which in turn enhances the activation of postsynaptic dopamine receptors.
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Caption: Simplified signaling after DAT inhibition.

Conclusion
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While direct peer-reviewed data on 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid
is not currently available, the analysis of its structural analogs reveals the significant potential

of the trifluoromethylphenyl piperidine scaffold in drug discovery. The structure-activity

relationships highlighted in this guide demonstrate that modifications to this core structure can

lead to potent and selective agents for diverse biological targets, including metabolic receptors,

bacterial enzymes, and neurotransmitter transporters. The provided experimental protocols and

pathway diagrams serve as a foundation for researchers interested in exploring this chemical

space further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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